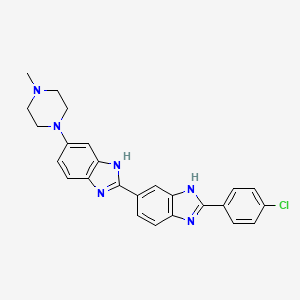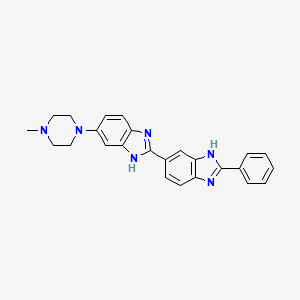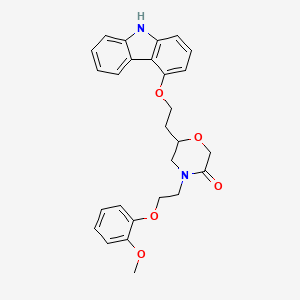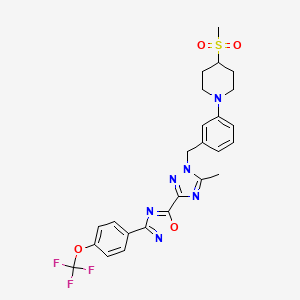
IACS-010759
Übersicht
Beschreibung
IACS-10759 ist ein neuartiger niedermolekularer Inhibitor der oxidativen Phosphorylierung, der speziell auf Komplex I der mitochondrialen Elektronentransportkette abzielt. Diese Verbindung hat ein erhebliches Potenzial gezeigt, Tumorzellen mit metabolischen Schwachstellen selektiv abzutöten, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
IACS-10759 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study oxidative phosphorylation and mitochondrial function. In biology, it helps in understanding cellular metabolism and energy production. In medicine, IACS-10759 is being investigated for its potential to treat various types of cancer, including acute myeloid leukemia and solid tumors. Its ability to selectively target tumor cells with metabolic vulnerabilities makes it a valuable asset in cancer research .
Wirkmechanismus
- Unlike conventional quinone-site inhibitors (such as piericidin and acetogenin families), IACS-010759 selectively interferes with complex I without causing cytotoxicity in normal cells .
- Photoaffinity labeling experiments reveal that it binds to the middle of the membrane subunit ND1, distinct from other known inhibitors .
- Downstream effects include altered ATP synthesis, impaired redox balance, and potential modulation of hypoxia-inducible factors (HIFs) .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemische Analyse
Biochemical Properties
IACS-010759 plays a significant role in biochemical reactions, particularly in the context of energy production within cells. It targets mitochondrial complex I, a key component of the electron transport chain involved in OXPHOS . This interaction disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Cellular Effects
This compound has been shown to have profound effects on various types of cells, particularly those reliant on OXPHOS for energy production. For instance, it robustly inhibits proliferation and induces apoptosis in models of brain cancer and acute myeloid leukemia (AML) reliant on OXPHOS . This is likely due to a combination of energy depletion and reduced aspartate production, which leads to impaired nucleotide biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mitochondrial complex I, inhibiting its function and thereby disrupting OXPHOS . This results in a decrease in the conversion of NADH to NAD+, reduced ATP production, and changes in gene expression related to energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, treatment of primary CLL cells with this compound greatly inhibited OXPHOS but caused only minor cell death at 24 and 48 hours . Over time, cells adapt to use a different metabolic pathway when OXPHOS is inhibited .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to strongly inhibit tumor growth in multiple endocrine and palbociclib resistant PDX at different doses . Two independent phase I clinical trials were prematurely terminated because of unacceptable dose-limiting toxicities including neurotoxicity and elevated blood lactate levels .
Metabolic Pathways
This compound is involved in the OXPHOS metabolic pathway. By inhibiting mitochondrial complex I, it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in the production of reactive oxygen species .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported into cells and distributed to the mitochondria, where it exerts its effects by binding to and inhibiting mitochondrial complex I .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, given its target of mitochondrial complex I . This localization allows it to effectively disrupt OXPHOS and exert its effects on cellular energy metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von IACS-10759 umfasst einen mehrstufigen Prozess, der von kommerziell erhältlichen Ausgangsstoffen ausgehtDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von IACS-10759 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Skalierbarkeit optimiert. Dies beinhaltet die Verwendung großer Reaktoren, automatisierter Systeme und strenger Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: IACS-10759 unterliegt aufgrund seiner Rolle als Inhibitor der oxidativen Phosphorylierung hauptsächlich Oxidations- und Reduktionsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit IACS-10759 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um optimale Bedingungen für die gewünschten Umwandlungen zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von IACS-10759 gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu dehydrierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
IACS-10759 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug zur Untersuchung der oxidativen Phosphorylierung und der mitochondrialen Funktion verwendet. In der Biologie hilft es beim Verständnis des Zellstoffwechsels und der Energieproduktion. In der Medizin wird IACS-10759 auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie und solide Tumoren. Seine Fähigkeit, Tumorzellen mit metabolischen Schwachstellen selektiv anzugreifen, macht es zu einem wertvollen Gut in der Krebsforschung .
Wirkmechanismus
IACS-10759 übt seine Wirkung aus, indem es Komplex I der mitochondrialen Elektronentransportkette hemmt. Diese Hemmung stört die Umwandlung von NADH zu NAD+, was zu einer Abnahme der ATP-Produktion und einem Anstieg reaktiver Sauerstoffspezies führt. Das resultierende metabolische Ungleichgewicht induziert Apoptose in Tumorzellen, die stark auf die oxidative Phosphorylierung zur Energiegewinnung angewiesen sind. Die molekularen Ziele von IACS-10759 umfassen die Untereinheiten von Komplex I, insbesondere die an der Chinonbindungsstelle beteiligten .
Analyse Chemischer Reaktionen
Types of Reactions: IACS-10759 primarily undergoes oxidation and reduction reactions due to its role as an inhibitor of oxidative phosphorylation. It can also participate in substitution reactions, particularly in the presence of nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions involving IACS-10759 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products: The major products formed from the reactions of IACS-10759 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu IACS-10759 gehören andere Inhibitoren der oxidativen Phosphorylierung, wie z. B. Metformin und Phenformin. Diese Verbindungen zielen ebenfalls auf die mitochondriale Funktion ab, unterscheiden sich jedoch in ihren spezifischen Mechanismen und molekularen Zielstrukturen .
Einzigartigkeit: Was IACS-10759 von anderen ähnlichen Verbindungen unterscheidet, ist seine hohe Selektivität und Potenz bei der Hemmung von Komplex I. Im Gegensatz zu Metformin und Phenformin, die breitere Ziele und Wirkungen haben, zielt IACS-10759 speziell auf die Chinonbindungsstelle von Komplex I ab, was es effektiver macht, Apoptose in Tumorzellen mit metabolischen Schwachstellen zu induzieren .
Eigenschaften
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWNWZJUYCGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570496-34-2 | |
| Record name | IACS-010759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IACS-010759 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


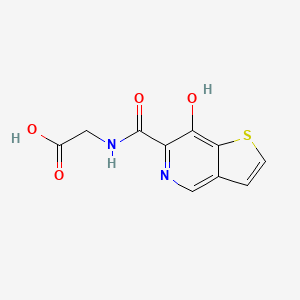
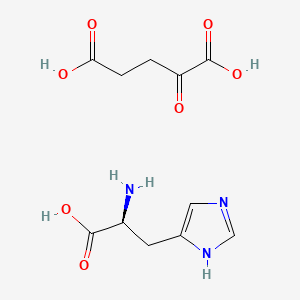
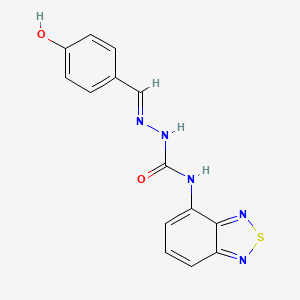
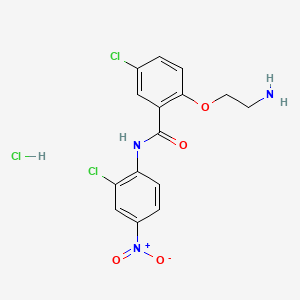
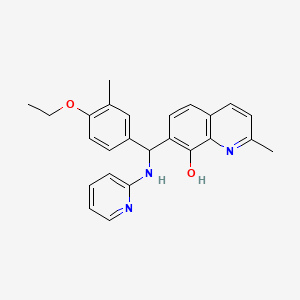
![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
